4-benzyl-1-[3-(benzyloxy)benzyl]piperidine
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Overview
Description
4-benzyl-1-[3-(benzyloxy)benzyl]piperidine is an organic compound with the molecular formula C26H29NO It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-1-[3-(benzyloxy)benzyl]piperidine typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as N-benzyl-4-piperidone.
Introduction of Benzyl Groups: The benzyl groups can be introduced through nucleophilic substitution reactions using benzyl halides.
Attachment of the Benzyloxybenzyl Group: The benzyloxybenzyl group can be attached through a series of reactions involving benzyloxybenzyl chloride and appropriate nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-1-[3-(benzyloxy)benzyl]piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl and benzyloxybenzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-benzyl-1-[3-(benzyloxy)benzyl]piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-benzyl-1-[3-(benzyloxy)benzyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include modulation of neurotransmitter release, inhibition of enzyme activity, or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
4-benzylpiperidine: A simpler derivative with only one benzyl group attached to the piperidine ring.
1-benzyl-4-phenylpiperidine: Another derivative with a phenyl group instead of the benzyloxybenzyl group.
4-(benzyloxy)benzyl chloride: A precursor used in the synthesis of 4-benzyl-1-[3-(benzyloxy)benzyl]piperidine.
Uniqueness
This compound is unique due to the presence of both benzyl and benzyloxybenzyl groups, which confer distinct chemical properties and potential biological activities. This complexity allows for a broader range of applications and interactions compared to simpler piperidine derivatives.
Properties
IUPAC Name |
4-benzyl-1-[(3-phenylmethoxyphenyl)methyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO/c1-3-8-22(9-4-1)18-23-14-16-27(17-15-23)20-25-12-7-13-26(19-25)28-21-24-10-5-2-6-11-24/h1-13,19,23H,14-18,20-21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGHCYBECWIMIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC3=CC(=CC=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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